molecular formula C136H215N41O58S B3026814 GRPP (human) trifluoroacetate salt CAS No. 1132745-52-8

GRPP (human) trifluoroacetate salt

Cat. No. B3026814
M. Wt: 3384.5 g/mol
InChI Key: HZWXEXRLQMSXBE-MYOGNRFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GRPP (human) trifluoroacetate salt is a peptide compound with the chemical formula C₁₃₆H₂₁₅N₄₁O₅₈S . It is a synthetic peptide designed for research purposes. The sequence of GRPP (human) trifluoroacetate salt is as follows: H-Arg-Ser-Leu-Gln-Asp-Thr-Glu-Glu-Lys-Ser-Arg-Ser-Phe-Ser-Ala-Ser-Gln-Ala-Asp-Pro-Leu-Ser-Asp-Pro-Asp-Gln-Met-Asn-Glu-Asp-OH .


Synthesis Analysis

The synthesis of GRPP (human) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). Key steps include coupling amino acids in the correct order, protecting functional groups, and deprotecting them to form the peptide chain. The final product is purified and obtained as a trifluoroacetate salt .


Molecular Structure Analysis

GRPP (human) trifluoroacetate salt has a complex three-dimensional structure due to its 136 amino acids. It forms intramolecular hydrogen bonds and adopts a specific conformation. The trifluoroacetate counterions stabilize the peptide structure .


Physical And Chemical Properties Analysis

  • For Research Use Only : Not for human or veterinary use .

Scientific Research Applications

Toxicity and Safety Profiles

Trifluoroacetic acid (TFAA), structurally similar to GRPP (Human) Trifluoroacetate Salt, has been studied for its toxicity profile. Contrary to hydrofluoric acid (HF) which can lead to significant electrolyte disturbances and fatalities, TFAA does not seem to exhibit similar toxicity levels. This finding is crucial for safety assessments in environments where such substances might be present (Sun & Corbett, 2017).

Industrial and Laboratory Applications

TFAA, again similar to GRPP (Human) Trifluoroacetate Salt, is utilized in industrial and laboratory settings. The understanding of its interaction with the human body, especially in cases of exposure, is essential for developing safety protocols and treatment methods in industrial and laboratory accidents (Sun & Corbett, 2017).

Biomonitoring and Environmental Health

Organophosphate compounds like Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) and Triphenyl phosphate (TPP) are used as flame retardants and plasticizers, similar in nature to GRPP (Human) Trifluoroacetate Salt. Studies exploring the relationship between these compounds in house dust and hormone levels and semen quality parameters in humans highlight the importance of understanding the environmental and health implications of these chemicals. Such research is vital for assessing human exposure and potential health effects, informing public health policy and safety guidelines (Meeker & Stapleton, 2009).

Drug Efficacy and Metabolism Studies

Isoflurane, a compound metabolized to trifluoroacetic acid, similar to GRPP (Human) Trifluoroacetate Salt, is used in medical settings as an anesthetic. Understanding its metabolism by cytochrome P450 2E1 (CYP2E1) and the impact of inhibitors on this process provides insights into drug efficacy, potential interactions, and personalized medicine approaches. This research is crucial for optimizing anesthetic use and minimizing adverse effects in clinical settings (Kharasch, Hankins & Cox, 1999).

Future Directions

  • Exploring modifications to enhance its pharmacological properties .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C136H215N41O58S/c1-59(2)44-75(160-126(226)86(55-180)170-107(207)65(138)20-14-39-147-135(143)144)117(217)154-70(27-33-94(141)187)114(214)163-80(49-100(197)198)122(222)175-104(63(7)184)131(231)159-73(30-36-98(193)194)113(213)153-71(28-34-96(189)190)112(212)151-66(21-12-13-38-137)109(209)171-87(56-181)125(225)152-67(22-15-40-148-136(145)146)110(210)172-88(57-182)127(227)161-77(46-64-18-10-9-11-19-64)119(219)173-84(53-178)123(223)150-62(6)106(206)169-85(54-179)124(224)157-68(25-31-92(139)185)108(208)149-61(5)105(205)166-81(50-101(199)200)132(232)176-41-16-23-90(176)129(229)164-76(45-60(3)4)118(218)174-89(58-183)128(228)167-82(51-102(201)202)133(233)177-42-17-24-91(177)130(230)165-79(48-99(195)196)121(221)155-69(26-32-93(140)186)111(211)158-74(37-43-236-8)116(216)162-78(47-95(142)188)120(220)156-72(29-35-97(191)192)115(215)168-83(134(234)235)52-103(203)204/h9-11,18-19,59-63,65-91,104,178-184H,12-17,20-58,137-138H2,1-8H3,(H2,139,185)(H2,140,186)(H2,141,187)(H2,142,188)(H,149,208)(H,150,223)(H,151,212)(H,152,225)(H,153,213)(H,154,217)(H,155,221)(H,156,220)(H,157,224)(H,158,211)(H,159,231)(H,160,226)(H,161,227)(H,162,216)(H,163,214)(H,164,229)(H,165,230)(H,166,205)(H,167,228)(H,168,215)(H,169,206)(H,170,207)(H,171,209)(H,172,210)(H,173,219)(H,174,218)(H,175,222)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,234,235)(H4,143,144,147)(H4,145,146,148)/t61-,62-,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,104-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWXEXRLQMSXBE-MYOGNRFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C136H215N41O58S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GRPP (human) trifluoroacetate salt

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